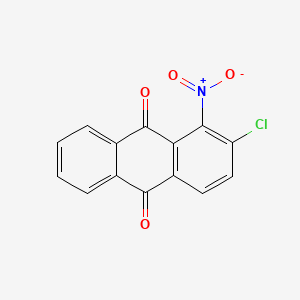
3-(1-méthyl-2-phényl-1H-indol-3-yl)-3-oxopropanenitrile
Vue d'ensemble
Description
3-(1-Methyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile is a chemical compound with the molecular formula C18H14N2O. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Applications De Recherche Scientifique
3-(1-Methyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile has several scientific research applications, including:
Mécanisme D'action
Target of Action
Related compounds with an indole nucleus have been found to inhibit tubulin polymerization . Tubulin is a protein that forms microtubules, which are essential for cell structure and division .
Mode of Action
Similar indole derivatives have been reported to inhibit tubulin polymerization . This suggests that the compound might interact with tubulin, preventing it from forming microtubules, thereby affecting cell division and growth .
Biochemical Pathways
Given its potential role in inhibiting tubulin polymerization, it could affect the cell cycle, particularly the mitotic phase where microtubules play a crucial role . This could lead to cell cycle arrest and potentially induce apoptosis, or programmed cell death .
Result of Action
If it does inhibit tubulin polymerization, this could result in cell cycle arrest and potentially induce apoptosis . This could make the compound of interest for research into cancer treatments, as inducing apoptosis in cancer cells is a common therapeutic strategy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile typically involves the condensation of 1-methyl-2-phenyl-1H-indole-3-carbaldehyde with malononitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Methyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde
- 3-(1-Methyl-2-phenyl-1H-indol-3-yl)-3-oxo-propionitrile
- (1-Methyl-2-phenyl-1H-indol-3-yl)(phenyl)methanone
Uniqueness
3-(1-Methyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its indole core, combined with the oxopropanenitrile group, allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .
Propriétés
IUPAC Name |
3-(1-methyl-2-phenylindol-3-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c1-20-15-10-6-5-9-14(15)17(16(21)11-12-19)18(20)13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGSUVUSLPTBIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368527 | |
| Record name | 3-(1-Methyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
568553-08-2 | |
| Record name | 3-(1-Methyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Bis[2-iodo-3-(perfluorooctyl)propyl]adipate](/img/structure/B1607506.png)

![Isopropyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B1607512.png)

![4-[3-(4-Chlorophenyl)-5-methyl-4-isoxazolyl]-2-pyrimidinethiol](/img/structure/B1607514.png)



![1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine](/img/structure/B1607520.png)


